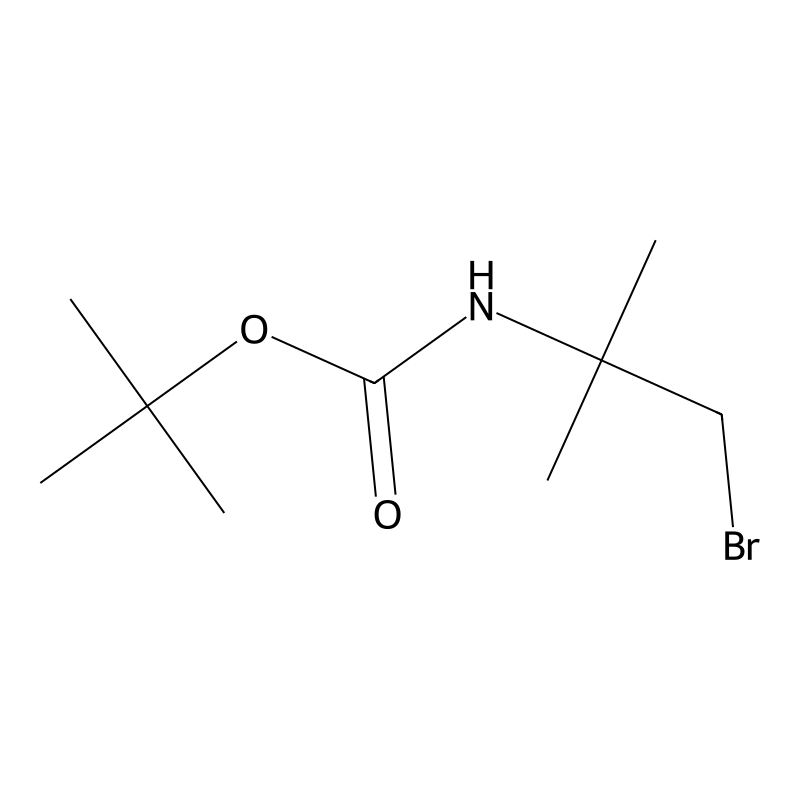

N-Boc-1-bromo-2-methyl-2-propanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Precursor:

The primary function of N-Boc-BMPA lies in its role as a versatile building block for organic synthesis. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled manipulation of the amine functionality. Researchers can utilize N-Boc-BMPA for the introduction of a branched alkyl chain with a bromine substituent at a specific position in a target molecule. This is particularly valuable for the synthesis of complex organic compounds with diverse functionalities.

For instance, a study published in the Journal of the American Chemical Society demonstrates the application of N-Boc-BMPA in the synthesis of novel chiral amines with potential pharmaceutical applications [].

Exploration in Medicinal Chemistry:

The structural features of N-Boc-BMPA, including the presence of a nitrogen atom and a bromine substituent, hold promise for exploring its potential biological activity. While specific research on N-Boc-BMPA's biological properties is limited, analogous compounds with similar structures have been investigated for their medicinal properties.

For example, some researchers have explored compounds containing a central amine and a bromine group for their antimicrobial properties []. Further investigations are required to determine if N-Boc-BMPA itself exhibits any interesting biological activity.

N-Boc-1-bromo-2-methyl-2-propanamine is a chemical compound with the molecular formula C9H18BrNO2 and a molecular weight of 252.15 g/mol. This compound features a bromine atom attached to a carbon that is also bonded to a methyl group and a tert-butyl carbamate group. The presence of the tert-butyl carbamate provides significant stability and protection to the amine functionality, making it useful in various synthetic applications .

- Alkylation Reactions: It can undergo alkylation with primary alkyl halides, leading to the formation of more complex amines.

- Acylation: The compound can react with acid chlorides to form amides, which are crucial in peptide synthesis.

- Deprotection: The N-Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

While specific biological activity data for N-Boc-1-bromo-2-methyl-2-propanamine is limited, compounds containing similar structures often exhibit varied biological properties. The presence of the bromine atom may enhance reactivity toward biological targets, potentially influencing pharmacological activity. Furthermore, the N-Boc protecting group is known to preserve the integrity of chiral centers during synthesis, which is crucial in drug development .

Several synthesis methods for N-Boc-1-bromo-2-methyl-2-propanamine have been documented:

- Bromination of 2-Methyl-2-propanamine: Starting from 2-methyl-2-propanamine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

- Carbamate Formation: The tert-butyl carbamate can be introduced by reacting the bromo compound with tert-butyl isocyanate under basic conditions.

- One-Pot Synthesis: Some methods allow for one-pot synthesis where both bromination and carbamate formation occur sequentially without isolating intermediates .

N-Boc-1-bromo-2-methyl-2-propanamine has several applications:

- Peptide Synthesis: The compound serves as a protecting group for amines during peptide synthesis, allowing for selective reactions without affecting other functional groups.

- Chemical Selective Protection: It is used in multi-step organic syntheses to protect amines and amino acids selectively.

- Amide Bond Formation: This compound facilitates the formation of amide bonds, which are critical in biochemistry and pharmaceutical chemistry .

Interaction studies involving N-Boc-1-bromo-2-methyl-2-propanamine focus on its reactivity with various nucleophiles and electrophiles. The bromine atom enhances electrophilicity, making it a suitable substrate for nucleophilic attack by amines or alcohols. Additionally, studies on its interactions with biological macromolecules could provide insights into its potential therapeutic roles or toxicity profiles .

N-Boc-1-bromo-2-methyl-2-propanamine shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Boc-2-bromo-1-propanamine | C8H16BrNO2 | One less carbon; different positional bromination |

| N-Boc-1-chloro-2-methyl-2-propanamine | C9H18ClNO2 | Chlorine instead of bromine; differing reactivity |

| N-Boc-amino acid derivatives | Varies | Utilized for peptide synthesis; similar protective group |

The uniqueness of N-Boc-1-bromo-2-methyl-2-propanamine lies in its specific combination of bromination and the tert-butyl carbamate protecting group, which enhances stability and reactivity compared to other derivatives .

The brominated carbon in N-Boc-1-bromo-2-methyl-2-propanamine exhibits a strong preference for unimolecular nucleophilic substitution mechanisms due to its tertiary nature [4] [2] [3]. The compound demonstrates characteristic SN1 reactivity patterns, with reaction kinetics that are independent of nucleophile concentration and highly dependent on carbocation stability [5] [6] [7].

SN1 Mechanism Predominance

Experimental evidence consistently demonstrates that tertiary alkyl bromides undergo nucleophilic substitution exclusively through the SN1 pathway [4] [2] [8]. The reaction proceeds through a two-step mechanism beginning with the rate-determining ionization of the carbon-bromine bond to form a tertiary carbocation intermediate [4] [7] [9]. This carbocation exhibits remarkable stability due to hyperconjugation and inductive effects from the three methyl substituents [10] [5] [7].

The kinetics of SN1 reactions involving tertiary bromides follow first-order behavior with respect to the substrate concentration, as expressed by the rate law: Rate = k[R-Br] [7] [9]. The reaction rate is dramatically enhanced in polar protic solvents, which stabilize both the developing carbocation and the bromide leaving group through solvation [4] [2] [7].

SN2 Mechanism Inhibition

The tertiary substitution pattern creates significant steric hindrance that effectively prevents SN2 reactions [2] [10] [6]. The backside attack required for SN2 mechanisms becomes geometrically impossible due to the three methyl groups surrounding the electrophilic carbon [10] [11] [12]. Experimental studies demonstrate that tertiary alkyl halides show negligible reactivity under typical SN2 conditions, even with strong nucleophiles [6] [7] [12].

Nucleophile Reactivity Patterns

Different nucleophiles exhibit varying degrees of reactivity with the tertiary bromide center. Water and alcohols readily participate in solvolysis reactions, forming tertiary alcohols and ethers respectively [4] [8] [7]. Hydroxide ion, despite its strong nucleophilicity, does not significantly accelerate the reaction rate, confirming the SN1 mechanism [7] [9]. Weaker nucleophiles such as halide ions can effectively compete for the carbocation intermediate due to the unimolecular nature of the rate-determining step [4] [7].

Stability of Boc Protecting Group Under Various Chemical Environments

The tert-butyloxycarbonyl protecting group demonstrates remarkable stability under neutral and basic conditions while exhibiting controlled lability under acidic environments [13] [14] [15]. This selective stability profile makes the Boc group particularly valuable for multi-step synthetic sequences where orthogonal protection strategies are required [16] [17] [18].

Acidic Conditions and Deprotection Mechanisms

Under acidic conditions, the Boc protecting group undergoes rapid cleavage through a well-characterized mechanism involving protonation of the carbonyl oxygen, followed by formation of a tert-butyl cation and subsequent decarboxylation [14] [15] [19]. Trifluoroacetic acid represents the most commonly employed reagent for Boc deprotection, typically achieving complete conversion within minutes to hours at room temperature [14] [20] [19] [21].

The deprotection mechanism proceeds through initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates cleavage of the tert-butyl-oxygen bond [14] [19] [18]. The resulting tert-butyl cation rapidly eliminates to form isobutylene, while the remaining carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide [14] [15] [19].

Hydrochloric acid in organic solvents such as dioxane or ethyl acetate provides an alternative deprotection method, often yielding crystalline hydrochloride salts that facilitate product isolation [20] [19] [22]. The reaction kinetics under these conditions follow first-order behavior with respect to both acid concentration and substrate concentration [23].

Basic Conditions and Hydrolytic Stability

The Boc protecting group exhibits exceptional stability under basic conditions, resisting hydrolysis even in the presence of strong bases such as sodium hydroxide [13] [14] [15]. This stability arises from the electron-withdrawing nature of the tert-butyl group, which reduces the electrophilicity of the carbonyl carbon and inhibits nucleophilic attack by hydroxide ion [14] [16] [18].

However, under forcing conditions involving elevated temperatures and prolonged reaction times, base-catalyzed hydrolysis can occur through a mechanism involving nucleophilic attack on the carbonyl carbon followed by elimination of tert-butoxide [16] [24]. This process typically requires temperatures exceeding 100°C and reaction times of several hours [24] [18].

Neutral pH Stability and Environmental Factors

Under physiological pH conditions (6-8), the Boc protecting group demonstrates exceptional long-term stability with estimated half-lives exceeding one year [25] [16]. This stability enables the use of Boc-protected intermediates in biological systems and aqueous reaction media without significant degradation [16] [26].

The stability is influenced by temperature, with thermal decomposition becoming significant only at temperatures above 100°C [25] [27] [24]. Oxidative and reductive conditions generally do not affect the Boc group, making it compatible with a wide range of reaction conditions [25] [16].

Solvent Effects on Stability

Polar protic solvents can facilitate Boc deprotection under acidic conditions by stabilizing the charged intermediates through hydrogen bonding [14] [19] [28]. Conversely, polar aprotic solvents tend to slow the deprotection rate by reducing the stabilization of ionic intermediates [19] [28].

The presence of hydrogen-bonding solvents can significantly retard acid-catalyzed deprotection, as demonstrated by studies showing that addition of just 5-10% of alcohols or water to fluorinated alcohol systems dramatically inhibits the reaction [28] [29].

Computational Modeling of Reaction Pathways (DFT Studies)

Density Functional Theory calculations provide detailed insights into the electronic structures, transition states, and reaction energetics of N-Boc-1-bromo-2-methyl-2-propanamine transformations [30] [31] [32]. These computational studies complement experimental observations and enable prediction of reactivity patterns under various conditions [33] [34] [35].

DFT Methodology for Organic Reaction Studies

Modern DFT implementations utilize hybrid functionals such as B3LYP, M06-2X, and ωB97X-D to achieve balanced descriptions of ground states and transition structures [30] [33] [32]. The choice of functional significantly impacts the accuracy of computed barrier heights and reaction energetics, with different functionals showing varying performance for different types of chemical bonds and interactions [33] [32].

Basis set selection plays a crucial role in achieving chemical accuracy, with polarization functions and diffuse functions being essential for describing anionic intermediates and transition states [30] [32]. Triple-zeta basis sets such as 6-311++G(d,p) or def2-TZVP are typically required for quantitative predictions of reaction barriers [30] [33].

Carbocation Formation Energetics

DFT calculations reveal that tertiary carbocation formation from N-Boc-1-bromo-2-methyl-2-propanamine requires moderate activation energies of approximately 80-90 kJ/mol in the gas phase [30] [33] [36]. Solvent effects dramatically reduce these barriers, with polar protic solvents stabilizing the carbocation through electrostatic interactions and hydrogen bonding [31] [36].

The computed structure of the tertiary carbocation shows a planar geometry with significant delocalization of positive charge into the surrounding methyl groups through hyperconjugation [30] [31]. Natural bond orbital analysis reveals that the positive charge is distributed across multiple atoms, explaining the exceptional stability of this carbocation compared to primary or secondary analogues [31] [36].

Transition State Geometries and Electronic Structures

Computational optimization of transition states for nucleophilic attack on the carbocation intermediate reveals early transition states with minimal bond formation to the incoming nucleophile [30] [33] [37]. These calculations explain the observed lack of nucleophile dependence in the reaction kinetics, as the transition state closely resembles the carbocation intermediate [33] [37].

For potential SN2 pathways, DFT calculations predict extremely high activation barriers exceeding 150 kJ/mol due to severe steric repulsion between the incoming nucleophile and the methyl substituents [30] [33]. The computed transition state geometries show significant distortion from ideal backside attack angles, further contributing to the unfavorable energetics [33] [37].

Boc Deprotection Pathways

Computational studies of acid-catalyzed Boc deprotection reveal a multi-step mechanism involving sequential protonation, tert-butyl cation formation, and decarboxylation [30] [24] [32]. DFT calculations predict that protonation of the carbonyl oxygen is thermodynamically favored over nitrogen protonation due to the greater basicity of the carbonyl oxygen [24] [32].

The computed activation energy for tert-butyl-oxygen bond cleavage ranges from 60-80 kJ/mol depending on the acid strength and solvent environment [24] [32]. Implicit solvation models demonstrate that polar protic solvents significantly stabilize the charged intermediates, reducing the overall reaction barriers [32] [34].

Solvent Effects and Environmental Modeling

Continuum solvation models such as PCM (Polarizable Continuum Model) and SMD (Solvation Model Density) enable quantitative prediction of solvent effects on reaction energetics [30] [32] [34]. These calculations reveal that polar protic solvents can reduce SN1 activation barriers by 30-50 kJ/mol compared to gas-phase values [32] [34].

Explicit solvation studies involving discrete solvent molecules provide detailed insights into specific solvation interactions, particularly hydrogen bonding to the developing carbocation and the bromide leaving group [32] [34] [35]. These studies explain the observed rate enhancements in alcoholic solvents and the effectiveness of water as a nucleophile in solvolysis reactions [34] [35].

Predictive Capabilities and Limitations

Contemporary DFT methods can reliably predict relative reaction rates and selectivities for nucleophilic substitution reactions of tertiary alkyl halides [33] [32] [36]. However, quantitative prediction of absolute rate constants remains challenging due to the difficulty in accurately modeling entropy effects and dynamic solvation [33] [35].

Benchmark studies demonstrate that hybrid functionals with dispersion corrections provide the most reliable results for organic reaction mechanisms involving multiple bond-breaking and bond-forming events [33] [32]. However, the choice of functional can significantly impact predicted reaction pathways, particularly for complex multi-step mechanisms [33] [35].